

Spectroscopic and Mechanistic Insights into 7-Acetyllycopsamine: A Technical Guide

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Compound of Interest

Compound Name: 7-Acetyllycopsamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the pyrrolizidine alkaloid, **7-Acetyllycopsamine**. It includes a detailed analysis of its mass spectrometry characteristics and discusses the general nuclear magnetic resonance spectroscopic features of related compounds. Furthermore, this guide delves into the molecular mechanisms underlying the hepatotoxicity of pyrrolizidine alkaloids, offering a visual representation of the key signaling pathways involved.

Mass Spectrometry Data

Mass spectrometry is a critical tool for the identification and characterization of **7-Acetyllycopsamine**. The following tables summarize the key data obtained from Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight (LC-ESI-ITFT) mass spectrometry.

Table 1: LC-ESI-ITFT MS Data for **7-Acetyllycopsamine**[\[1\]](#)

Parameter	Value
Molecular Formula	C ₁₇ H ₂₇ NO ₆
Molecular Weight	341.40 g/mol
Precursor m/z	342.1911
Precursor Adduct	[M+H] ⁺
Ionization Mode	Positive
Fragmentation Mode	HCD

Table 2: MS/MS Fragmentation Data for **7-Acetyllycopsamine**^[1]

Precursor m/z	Collision Energy	Fragment m/z	Relative Abundance
342.1911	10% (nominal)	342.1914	999
342.1911	15% (nominal)	342.1913	999
180.102	11		
120.0807	7		

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ¹H and ¹³C NMR spectroscopic data, including chemical shifts and coupling constants for **7-Acetyllycopsamine**, are not readily available in publicly accessible literature. However, the NMR spectra of pyrrolizidine alkaloids, in general, are well-characterized.

¹H NMR spectra are instrumental in determining the structure of the necine base and the esterifying acids. The chemical shifts and coupling patterns of the protons on the pyrrolizidine ring system provide information about its stereochemistry.

^{13}C NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of these alkaloids. The chemical shifts of the carbon atoms are sensitive to their chemical environment and can be used to identify the different structural motifs within the molecule.

Experimental Protocols

LC-MS/MS Analysis of Pyrrolizidine Alkaloids

The following is a representative protocol for the analysis of pyrrolizidine alkaloids in plant material, which can be adapted for **7-Acetyllycopsamine**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Sample Preparation:[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Homogenize 1-2 g of the plant material.
- Extract the sample with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) using ultrasonication.
- Centrifuge the mixture and collect the supernatant.
- Neutralize the extract and perform solid-phase extraction (SPE) using a C18 cartridge for purification.
- Wash the cartridge and elute the alkaloids with methanol.
- Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- LC System: Agilent 1290 Infinity Binary LC system or equivalent.[\[3\]](#)
- Column: Agilent Extend-C18, 100 x 2.1 mm, 1.8 μm or similar reversed-phase column.[\[3\]](#)
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid and ammonium formate.
- Flow Rate: 0.5 mL/min.[\[6\]](#)

- Injection Volume: 10 μ L.[6]
- MS System: Agilent 6490 Triple Quadrupole LC-MS/MS system or equivalent.[3]
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]
- Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting specific precursor-to-product ion transitions for each alkaloid.

NMR Analysis of Pyrrolizidine Alkaloids

The following is a general protocol for the NMR analysis of purified pyrrolizidine alkaloids.[7][8]

Sample Preparation:[9][10][11]

- Dissolve 5-25 mg of the purified alkaloid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Methanol- d_4).
- Transfer the solution to a clean 5 mm NMR tube.

NMR Data Acquisition:[7][8]

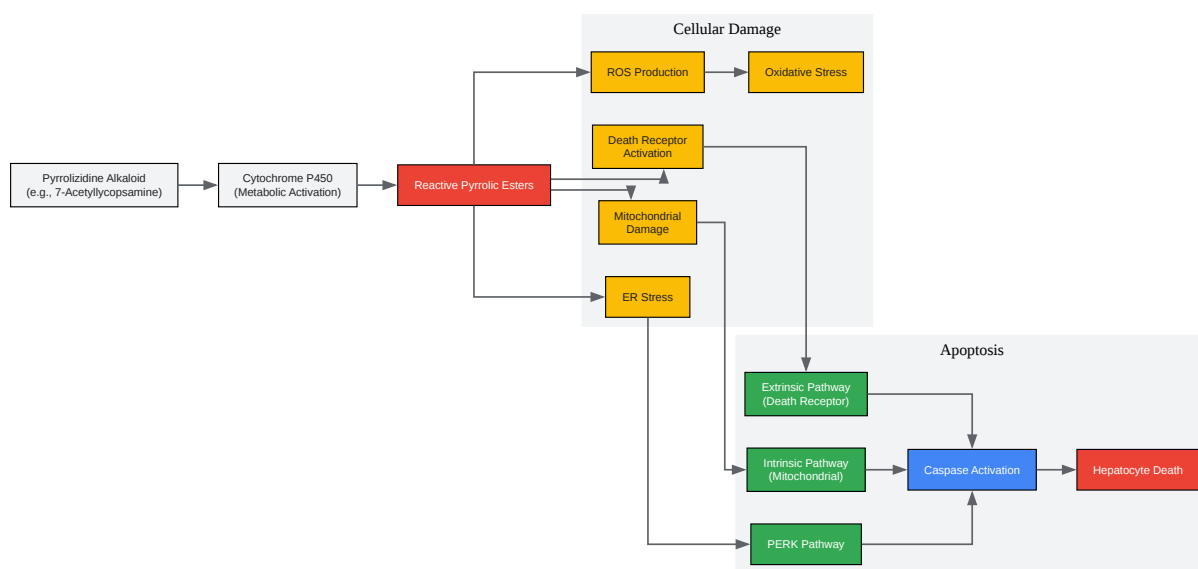
- Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a high frequency (e.g., 500 MHz for ^1H).
- ^1H NMR: Acquire standard one-dimensional ^1H NMR spectra.
- ^{13}C NMR: Acquire proton-decoupled one-dimensional ^{13}C NMR spectra.
- 2D NMR: For complete structural elucidation, acquire two-dimensional NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Hepatotoxicity Signaling Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs), including **7-Acetyllycopsamine**, are known for their hepatotoxicity.[12][13][14] The toxicity is initiated by the metabolic activation of the PAs in the

liver by cytochrome P450 enzymes.[14] This process leads to the formation of highly reactive pyrrolic esters. These reactive metabolites can then induce cellular damage through multiple pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative stress, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] Furthermore, pyrrolizidine alkaloids can cause endoplasmic reticulum (ER) stress, which can also trigger apoptosis.[15][16]

Below is a diagram illustrating the key signaling pathways involved in pyrrolizidine alkaloid-induced hepatotoxicity.



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Caption: Pyrrolizidine Alkaloid-Induced Hepatotoxicity Pathway.

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